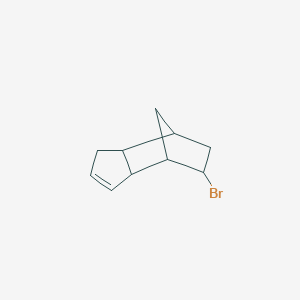![molecular formula C16H16N2O2 B14732364 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid CAS No. 5426-74-4](/img/structure/B14732364.png)
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid group and a dimethylaminophenylethenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method includes the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate is also employed to introduce the dimethylanilinoethenyl moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid stands out due to its combination of a pyridine ring with a carboxylic acid group and a dimethylaminophenylethenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in nonlinear optics and advanced material synthesis.
Propriétés
Numéro CAS |
5426-74-4 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
6-[2-[4-(dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)14-10-7-12(8-11-14)6-9-13-4-3-5-15(17-13)16(19)20/h3-11H,1-2H3,(H,19,20) |
Clé InChI |
LYMZNUVUHDCJBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
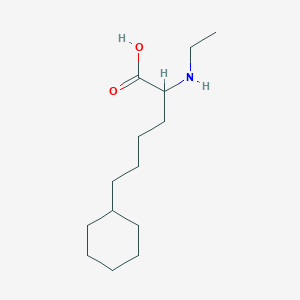

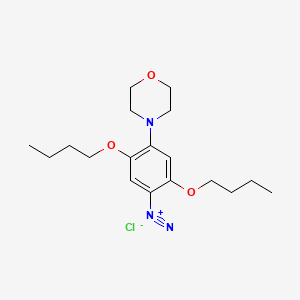

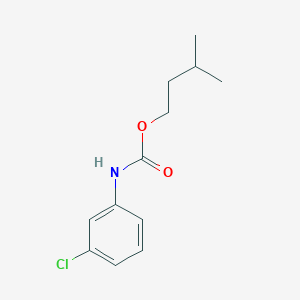

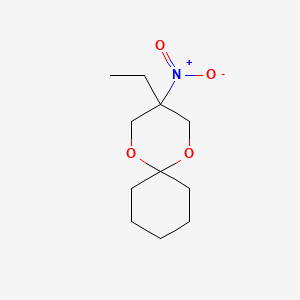


![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)
